molecular formula C18H20N2O3 B2937051 5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide CAS No. 1421466-02-5

5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2937051
CAS No.: 1421466-02-5
M. Wt: 312.369
InChI Key: JMYGGTVXWZAHMQ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. Its structure is designed by combining distinct pharmacophores: a 5-cyclopropyl-isoxazole carboxamide moiety and a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl group. The 5-cyclopropyl-isoxazole core is a recognized scaffold in herbicidal science. Research on analogous structures, such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, has demonstrated potent herbicidal activity against various weed species, with some compounds exhibiting superior efficacy to commercial herbicides like butachlor . The mechanism of action for certain analogs involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a proven target for bleaching herbicides, after in planta activation via isoxazole ring-opening . Concurrently, the tetrahydronaphthalenyl component is a privileged structure in pharmacology. This scaffold is frequently found in compounds targeting the central nervous system. For instance, derivatives of tetrahydronaphthalen have been investigated as highly potent dopamine D2/D3 agonists with iron-chelating and antioxidant properties for the potential symptomatic and neuroprotective treatment of Parkinson's disease . Other research has explored tetrahydronaphthalen-containing 4-anilidopiperidine analogues as novel, highly selective agonists for the μ-opioid receptor in the pursuit of new pain management therapies . Therefore, this compound represents a multifunctional tool for researchers exploring HPPD inhibition in plant sciences or investigating new ligands for G-protein coupled receptors (GPCRs) and other targets in neuroscientific and pharmacological discovery programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclopropyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(15-9-16(23-20-15)13-5-6-13)19-11-18(22)8-7-12-3-1-2-4-14(12)10-18/h1-4,9,13,22H,5-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYGGTVXWZAHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3(CCC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a cycloaddition reaction. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield 5-substituted isoxazoles under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as metal-free catalysis, could be employed to reduce environmental impact .

Chemical Reactions Analysis

Key Synthetic Pathways

The compound is synthesized through multi-step organic reactions, as outlined in patents and chemical synthesis databases :

StepReaction TypeReagents/ConditionsProduct Intermediate
1Isoxazole ring formationHydroxylamine + α,β-unsaturated carbonyl5-cyclopropylisoxazole-3-carboxylic acid
2Carboxylic acid activationThionyl chloride (SOCl₂) or carbodiimidesAcid chloride or activated ester
3Amide couplingHATU/DIPEA with tetrahydronaphthalene amineTarget compound
  • The isoxazole ring is typically formed via cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds .

  • Amide bond formation employs coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) under basic conditions (e.g., DIPEA).

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines :

ConditionsReaction Outcome
Acidic (HCl/H₂O) Cleavage to 5-cyclopropylisoxazole-3-carboxylic acid + (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine
Basic (NaOH) Similar cleavage but with sodium carboxylate formation
  • Kinetic studies on analogous carboxamides show pH-dependent hydrolysis rates, with optimal cleavage at pH 4.0–4.5 due to aspartyl protease-like mechanisms .

Cyclopropyl Ring Reactivity

The cyclopropyl substituent exhibits strain-driven reactivity:

Reaction TypeReagentsOutcome
Electrophilic addition HBr (gas)Ring-opening to form bromoalkane derivatives
Oxidation Ozone (O₃)Cleavage to dicarbonyl compounds
  • Stability under standard conditions is high, but ring-opening occurs with strong electrophiles or oxidizers .

Hydroxyl Group Modifications

The tetrahydronaphthalene hydroxyl group participates in:

Reaction TypeReagentsOutcome
Esterification Acetic anhydride (Ac₂O)Acetylated derivative
Oxidation PCC (Pyridinium chlorochromate)Ketone formation (if sterically accessible)
  • Steric hindrance from the tetrahydronaphthalene framework limits oxidation efficiency .

Electrophilic Substitution

The isoxazole ring undergoes electrophilic substitution at the 4-position, though electron-withdrawing carboxamide groups reduce reactivity :

ReagentProduct
HNO₃/H₂SO₄4-Nitroisoxazole derivative
Br₂ (Fe catalyst)4-Bromoisoxazole derivative

Ring-Opening Reactions

Under reductive conditions (e.g., H₂/Pd-C), the isoxazole ring opens to form β-enaminonitriles .

Enzyme Inhibition Mechanisms

Structural analogs of this compound inhibit aspartyl proteases (e.g., BACE-1) via:

  • Transition-state mimicry : The carboxamide group interacts with catalytic aspartate residues (Asp32/Asp228 in BACE-1) .

  • pH-dependent binding : Optimal activity at pH 4.0–4.5 aligns with lysosomal degradation pathways .

Thermal and Photolytic Stability

  • Thermal decomposition : Onset at 220°C (TGA data for analogs) .

  • Photodegradation : UV exposure (λ = 254 nm) leads to isoxazole ring cleavage.

Oxidative Degradation

  • ROS (Reactive Oxygen Species) induce hydroxylation of the tetrahydronaphthalene ring, forming quinone-like metabolites .

Comparative Reactivity Table

Functional GroupReaction TypeReactivity Rank (1–5)Notes
CarboxamideHydrolysis4Acid-sensitive; stable in neutral pH
Isoxazole ringElectrophilic substitution2Moderately deactivated by substituents
Cyclopropyl groupRing-opening3Requires strong electrophiles
Hydroxyl (tetrahydronaphthalene)Esterification4Steric hindrance limits reactivity

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and biological relevance. Below is a comparative analysis with key examples:

Isoxazole Derivatives

Isoxazole-containing compounds are prevalent in drug discovery due to their metabolic stability and hydrogen-bonding capacity. For instance:

  • 5-Methylisoxazole-3-carboxamide derivatives lack the cyclopropyl and hydroxytetralin groups but share the carboxamide functionality.

Thiazole Derivatives

The thiazole-based compounds listed in , such as (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide, differ in their heterocyclic core and substitution patterns. Thiazoles, unlike isoxazoles, contain sulfur instead of oxygen, which may confer distinct electronic properties and binding affinities.

Tetralin-Containing Analogs

Compounds like 2-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives are known for their CNS activity. For example, rasagiline (a tetralin-derived MAO-B inhibitor) shares the hydroxytetralin moiety but lacks the isoxazole-carboxamide component. The addition of the isoxazole group in the target compound could introduce steric hindrance or novel binding interactions compared to simpler tetralin-based drugs .

Structural and Pharmacokinetic Data Comparison

Feature Target Compound 5-Methylisoxazole-3-carboxamide Thiazole Derivatives ()
Heterocyclic Core Isoxazole (O, N) Isoxazole (O, N) Thiazole (S, N)
Key Substituents Cyclopropyl, hydroxytetralin-methyl Methyl Thiazolylmethyl, ureido, carbamate
Lipophilicity (LogP)* High (predicted due to cyclopropyl and aromatic groups) Moderate Variable (depends on ureido/carbamate balance)
Therapeutic Target Hypothesized: CNS receptors/enzymes Kinase inhibitors Protease inhibitors
Synthetic Accessibility Moderate (multi-step synthesis due to cyclopropane and tetralin groups) High Low (complex stereochemistry and functional groups)

*Predicted using fragment-based methods due to lack of experimental data.

Research Findings and Challenges

  • This feature is absent in the thiazole derivatives from , which prioritize bulkier substituents for protease binding .
  • Metabolic Stability : Isoxazole rings are generally resistant to oxidative metabolism compared to thiazoles, suggesting longer half-life for the target compound .

Biological Activity

5-Cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide (commonly referred to as Compound A) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of Compound A is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of approximately 287.31 g/mol. The compound features a cyclopropyl group and an isoxazole moiety, which are significant for its biological activity.

Research indicates that Compound A exhibits multiple mechanisms of action:

  • Inhibition of Specific Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Receptor Modulation : The compound acts on various neurotransmitter receptors, which may contribute to its psychoactive properties.
  • Antioxidant Activity : Preliminary studies suggest that Compound A possesses antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Overview

Activity Type Description Reference
Anti-inflammatory Reduces markers of inflammation in vitro and in vivo models.
Neuroprotective Exhibits protective effects against neuronal damage in animal models.
Antioxidant Scavenges free radicals and reduces oxidative stress markers.
Antimicrobial Demonstrates activity against various bacterial strains in preliminary tests.

Case Studies

Several studies have highlighted the biological effects of Compound A:

  • Study on Inflammation : In a controlled experiment involving murine models, administration of Compound A resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This study supports its potential use in treating inflammatory diseases .
  • Neuroprotective Effects : A study published in Neuroscience Letters demonstrated that Compound A protected neurons from apoptosis induced by oxidative stress. The mechanism was attributed to its ability to upregulate antioxidant enzymes .
  • Antimicrobial Properties : In vitro assays revealed that Compound A exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Research Findings

Recent findings have further elucidated the pharmacodynamics and pharmacokinetics of Compound A:

  • Pharmacokinetics : Studies indicate that Compound A has favorable absorption characteristics with a bioavailability exceeding 70% when administered orally.
  • Toxicology : Toxicological assessments reveal that at therapeutic doses, Compound A exhibits low toxicity profiles with no significant adverse effects noted in long-term studies.

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide, and what analytical methods validate its purity?

A multi-step synthesis is typically employed, starting with cyclopropane-containing precursors and coupling reactions. For example:

  • Step 1 : Preparation of the isoxazole-3-carboxylic acid core via cycloaddition reactions, as described for analogous isoxazole derivatives (e.g., using hydroxylamine and α,β-unsaturated ketones) .
  • Step 2 : Activation of the carboxylic acid using reagents like HATU or EDCI, followed by coupling with the tetrahydronaphthalenylmethylamine moiety under basic conditions (e.g., DIPEA in DMF) .
  • Validation : LC-MS for intermediate tracking, 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for structural confirmation (e.g., δ ~6.5 ppm for isoxazole protons, δ ~170 ppm for carbonyl carbons), and HRMS for molecular ion verification (e.g., [M+H]+^+ with <2 ppm error) .

Q. How can the stereochemical and structural features of this compound be resolved using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.
  • Data Collection : Employ synchrotron sources or high-resolution lab diffractometers (e.g., Bruker D8 Venture).
  • Refinement : Use SHELXL for small-molecule refinement, ensuring R-factor convergence (<5%). ORTEP-3 can generate publication-quality thermal ellipsoid plots .
  • Key Metrics : Bond angles (e.g., cyclopropane C-C-C ~60°), hydrogen bonding in the tetrahydronaphthalene-hydroxyl group, and isoxazole planarity .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data across studies, particularly for mitochondrial assays?

Contradictions often arise from assay conditions. Mitigate these by:

  • Standardization : Use isolated mouse liver mitochondria (as in ) with defined buffers (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and control for DMSO solvent effects (<1% v/v) .
  • Positive Controls : Include FCCP (uncoupler) and CsA (permeability transition pore inhibitor) to validate assay responsiveness .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate runs. Address batch-to-batch variability via HPLC-purity checks (>95%) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite with homology models of targets (e.g., MAPK pathways, as suggested for isoxazole derivatives) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å for ligand-receptor complexes).
  • Pharmacophore Mapping : Highlight critical interactions: isoxazole’s H-bond acceptor, cyclopropane’s hydrophobic surface, and hydroxyl group’s polar contacts .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Zebrafish Embryos : Assess acute toxicity (LC50_{50}) and bioavailability via fluorescence-tagged analogs (e.g., FITC conjugation) .
  • Rodent Models : Conduct IV/PO pharmacokinetics in Sprague-Dawley rats with plasma sampling (LC-MS/MS quantification). Monitor hepatic CYP450 inhibition (e.g., CYP3A4) due to the tetrahydronaphthalene moiety .

Methodological Challenges and Solutions

Q. How to resolve synthetic impurities in the final product?

  • HPLC Optimization : Use C18 columns with gradient elution (ACN/water + 0.1% TFA). Detect impurities at 254 nm.
  • Recrystallization : Employ mixed solvents (e.g., EtOAc/hexane) to remove unreacted amines or cyclopropane byproducts.
  • Mechanistic Insight : Trace impurities to incomplete coupling (e.g., residual isoxazole acid via 1H^1 \text{H}-NMR δ ~12 ppm for -COOH) or stereochemical epimerization .

Q. What spectroscopic techniques differentiate this compound from structurally similar analogs?

  • 1H^1 \text{H}-NMR : Distinctive signals include the tetrahydronaphthalene methylene protons (δ ~2.5–3.5 ppm, multiplet) and cyclopropane protons (δ ~1.0–1.5 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm1^{-1}) and hydroxyl O-H stretch (~3300 cm1^{-1}) .
  • MS/MS Fragmentation : Characteristic cleavage at the amide bond (e.g., m/z corresponding to isoxazole-3-carboxamide fragment) .

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